molecular formula C18H11BrCl3NO2 B12550698 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835602-01-2

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Cat. No.: B12550698
CAS No.: 835602-01-2
M. Wt: 459.5 g/mol
InChI Key: GNRBLOOALGOJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This polyhalogenated aniline derivative features a complex structure with bromo, chloro, and dichlorophenoxy substituents. The presence of multiple halogens likely enhances its lipophilicity and resistance to metabolic degradation, making it relevant in herbicidal or pesticidal applications .

Properties

CAS No.

835602-01-2

Molecular Formula

C18H11BrCl3NO2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H11BrCl3NO2/c19-11-8-17(24-15-6-5-10(20)7-13(15)22)18(9-12(11)21)25-16-4-2-1-3-14(16)23/h1-9H,23H2

InChI Key

GNRBLOOALGOJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes via Ullmann Coupling and Sequential Functionalization

The Ullmann coupling reaction is a cornerstone for constructing the diphenylether backbone of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline. This method typically proceeds in three stages: nitration , Ullmann coupling , and nitro-group reduction (Figure 1).

Nitration of Halogenated Phenols

The synthesis begins with nitration of 4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenol using concentrated nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. This step introduces a nitro group at the para position relative to the phenoxy moiety, yielding 4-bromo-5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene with >85% efficiency.

Key Conditions :

  • Temperature: 0–5°C (prevents over-nitration)
  • Reaction time: 4–6 hours
  • Yield: 86–92%

Ullmann Coupling for Ether Bond Formation

The nitro intermediate undergoes Ullmann coupling with 2-aminophenol in the presence of copper(I) iodide ($$ \text{CuI} $$) and 1,10-phenanthroline as a ligand. This step forms the critical phenoxyaniline structure.

Optimized Parameters :

Parameter Value
Catalyst $$ \text{CuI} $$ (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Solvent Dimethylformamide (DMF)
Temperature 110–120°C
Reaction time 12–18 hours
Yield 75–82%

The copper catalyst facilitates the coupling by forming a transient aryl-copper complex, enabling nucleophilic aromatic substitution.

Reduction of Nitro to Amine

The final step reduces the nitro group to an amine using sodium borohydride ($$ \text{NaBH}_4 $$) and palladium on carbon ($$ \text{Pd/C} $$) in ethanol. This method achieves 88–94% yield with minimal dehalogenation.

Mechanistic Insight :
$$ \text{Pd/C} $$ catalyzes hydrogen transfer from $$ \text{NaBH}_4 $$, selectively reducing the nitro group while preserving halogen substituents.

Catalytic Hydrogenation Approaches

An alternative route employs catalytic hydrogenation for nitro-group reduction, offering scalability and higher purity (Patent WO2009090669A2).

Two-Step Hydrogenation Process

Catalytic Transfer Hydrogenation

Ammonium formate ($$ \text{HCOONH}_4 $$) serves as a hydrogen donor in the presence of platinum on carbon ($$ \text{Pt/C} $$) at 50–150°C. This step achieves partial reduction while minimizing halogen loss.

Conditions :

  • Catalyst: $$ \text{Pt/C} $$ (1–2% w/w)
  • Solvent: Methanol/water (3:1 v/v)
  • Yield: 78–85%
Gaseous Hydrogenation

The intermediate undergoes high-pressure hydrogenation ($$ \text{H}_2 $$, 10–15 bar) with $$ \text{Pt/C} $$ at 80–100°C, completing the reduction to the target aniline.

Advantages :

  • Total yield: 89–94%
  • Purity: >99% (HPLC)

Halogenation Strategies for Intermediate Synthesis

Bromination and Chlorination

Bromination of 5-chloro-2-(2,4-dichlorophenoxy)phenol using $$ \text{PBr}3 $$ in dichloromethane introduces the 4-bromo substituent. Subsequent chlorination with $$ \text{SO}2\text{Cl}_2 $$ at 40°C ensures precise halogen placement.

Critical Considerations :

  • Order of halogenation (Br before Cl) prevents steric hindrance
  • Use of $$ \text{AlCl}_3 $$ as a Lewis acid enhances regioselectivity

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Ullmann + $$ \text{NaBH}_4 $$ 82–88 95–98 Moderate Lab-scale
Catalytic Hydrogenation 89–94 >99 High Industrial
Halogenation-First 75–80 90–95 Low Niche

Key Findings :

  • Catalytic hydrogenation outperforms traditional methods in yield and purity
  • Ullmann coupling remains preferred for small-scale synthesis due to reagent accessibility

Challenges and Mitigation Strategies

Side Reactions

  • Hydrogenolysis of C-Cl bonds : Minimized using sulfided $$ \text{Pt/C} $$ catalysts
  • Over-reduction : Controlled by stepwise hydrogenation

Purification Difficulties

  • Silica gel chromatography removes polar byproducts
  • Recrystallization in ethanol/water (4:1) enhances purity to >99%

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-2-(2,4-dichlorophenoxy)aniline (CAS 121-27-7)

  • Molecular Formula: C₁₂H₈Cl₃NO
  • Key Differences: Lacks the bromine and additional phenoxy group present in the target compound.
  • Used as a precursor in cyclization reactions to form dibenzofurans, as demonstrated in .
  • Applications : Intermediate in synthesizing chlorinated dibenzofurans, which have applications in materials science and agrochemistry.

4-(4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy)aniline (CAS 835602-02-3)

  • Similarity Score : 0.87 (structural similarity to the target compound).
  • Key Differences: Substituent positioning on the phenoxy group differs, altering steric and electronic properties.
  • Implications: Positional isomerism may affect binding to biological targets or solubility. For example, para-substituted phenoxy groups often enhance stability compared to ortho-substituted analogs .

5-Bromo-2-(4-phenylphenoxy)aniline (CAS 946743-63-1)

  • Molecular Formula: C₁₈H₁₄BrNO
  • Key Differences: Replaces the dichlorophenoxy group with a biphenyl moiety.
  • Classified as an irritant (Xi hazard symbol).
  • Applications: Potential use in electronic materials or as a ligand in catalysis due to extended conjugation.

Physicochemical Properties and Bioactivity

Solubility and Lipophilicity

  • Halogenation (Br, Cl) increases logP values, reducing aqueous solubility. For example, 3-(4-chlorophenoxy)-5-nitroaniline (CAS 832740-04-2) has a molecular weight of 260.25 and low solubility in polar solvents. The target compound’s additional bromine and phenoxy group would exacerbate this trend.
  • Comparison with Methoxy Analogs: Compounds like 4-(5-chloro-2-methoxy-phenoxy)-aniline (CAS 860585-65-5) exhibit higher solubility due to the methoxy group’s polarity.

Herbicidal Potential

  • The dichlorophenoxy moiety is a hallmark of herbicidal agents (e.g., 2,4-dichlorophenoxyacetic acid in ). The target compound’s additional bromine may enhance binding to auxin receptors in plants, increasing potency but also toxicity risks.

Biological Activity

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline (CAS No. 835602-01-2) is a complex organic compound notable for its unique halogenated structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H11BrCl3NO2, with a molecular weight of 459.55 g/mol. The presence of multiple halogens enhances its chemical reactivity and biological activity, making it a subject of extensive research .

PropertyValue
Molecular FormulaC18H11BrCl3NO2
Molecular Weight459.55 g/mol
LogP8.157
PSA44.48

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve the inhibition of bacterial enzymes, suggesting its potential as an antimicrobial agent.

In a study assessing the compound's effect on bacterial growth, it was found to inhibit specific strains effectively, demonstrating a dose-dependent response. The compound's interaction with cytochrome P450 enzymes may lead to the formation of reactive metabolites that could interact with cellular proteins and DNA.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by affecting gene expression related to oxidative stress and apoptosis pathways. For instance, it has been reported to inhibit the proliferation of breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines with significant inhibition percentages .

Table: Inhibition Rates Against Cancer Cell Lines

Cell Line% Inhibition
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : It inhibits key bacterial enzymes, disrupting essential metabolic pathways.
  • Reactive Metabolite Formation : Interaction with cytochrome P450 may lead to the production of reactive metabolites that modify cellular functions.
  • Gene Expression Modulation : The compound influences gene expression related to stress responses and apoptosis pathways, enhancing its anticancer efficacy .

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Effects : A comprehensive evaluation demonstrated that the compound effectively inhibited growth in various pathogenic bacteria, with a focus on its potential applications in developing new antibiotics.
  • Cancer Cell Line Evaluation : In vitro tests conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through intrinsic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.